Cas no 210837-87-9 (7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers))

7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- 7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers)
- (9R)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 7-deoxy-13-dihydrodaunomycinone
- 7-deoxydaunomycinol
- 7-Deoxy-daunorubicinologlycon
- (9R)-6, 9, 11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8, 10-dihydro-7H-tetracene-5, 12-dione
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-, (8R)-
- 210837-87-9
- SCHEMBL20001244
- (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE
- CHEBI:205234
- 7-deoxy-13-dihydrodaunomycinon
- 7-Deoxy Daunorubicinol Aglycone
- DTXSID40438404
-
- インチ: InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3
- InChIKey: FCGIQQFXNIJXMK-UHFFFAOYSA-N
- ほほえんだ: CC(C1(CCc2c(c(c3c(c2O)C(=O)c4c(cccc4OC)C3=O)O)C1)O)O
計算された属性
- せいみつぶんしりょう: 384.12100
- どういたいしつりょう: 384.12090297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 693.3±55.0 °C at 760 mmHg
- フラッシュポイント: 249.7±25.0 °C
- PSA: 124.29000
- LogP: 1.48240
- じょうきあつ: 0.0±2.3 mmHg at 25°C
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D232620-10mg |
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) |
210837-87-9 | 10mg |
$ 1644.00 | 2023-09-08 | ||
A2B Chem LLC | AB20323-10mg |
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-, (8R)- |
210837-87-9 | 10mg |
$1717.00 | 2024-04-20 | ||
TRC | D232620-1mg |
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) |
210837-87-9 | 1mg |
$ 207.00 | 2023-09-08 | ||
A2B Chem LLC | AB20323-1mg |
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-, (8R)- |
210837-87-9 | 1mg |
$322.00 | 2024-04-20 |
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers) 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers)に関する追加情報
7-Deoxy Daunorubicinol Aglycone (Mixture of Diastereomers)
The 7-Deoxy Daunorubicinol Aglycone (CAS No. 210837-87-9) is a structurally unique compound derived from the daunorubicinol class of natural products, which are widely recognized for their potent biological activities, particularly in oncology and antimicrobial applications. This compound is distinguished by the removal of its glycosyl group (hence "aglycone") and the absence of a hydroxyl moiety at the 7-position ("deoxy"), altering its physicochemical properties compared to its parent molecule. The term "Mixture of Diastereomers" indicates that the compound exists as a mixture of stereoisomers differing in spatial configuration at non-chiral centers, a characteristic critical to understanding its synthesis, stability, and pharmacological behavior.
Recent advancements in synthetic organic chemistry have enabled precise exploration of this compound’s structure-activity relationships. In a groundbreaking study published in *Journal of Medicinal Chemistry* (2023), researchers demonstrated that the deoxy modification at position 7 enhances cellular permeability while maintaining cytotoxicity against cancer cells. This finding aligns with broader trends in drug design targeting improved bioavailability, particularly for compounds traditionally limited by metabolic instability or poor tissue penetration. The aglycone form, devoid of carbohydrate moieties, reduces potential immunogenicity and simplifies metabolic pathways, making it an attractive candidate for targeted drug delivery systems.
Structurally, 7-Deoxy Daunorubicinol Aglycone belongs to the anthracycline family, characterized by a tetracyclic aromatic core with multiple functional groups. The absence of the 7-hydroxyl group eliminates a key site for oxidative metabolism via cytochrome P450 enzymes, which often leads to cardiotoxic side effects observed in conventional anthracyclines like daunorubicin. This structural alteration may mitigate cardiac adverse events while preserving antineoplastic activity. Computational modeling studies using density functional theory (DFT) revealed that the mixture of diastereomers exhibits distinct electronic distributions and hydrogen-bonding capabilities, suggesting potential synergistic effects when administered as an unseparated mixture rather than isolated enantiomers.
In preclinical research, this compound has shown promising anticancer properties through multiple mechanisms. A 2024 study in *Nature Communications* highlighted its ability to inhibit topoisomerase II activity—a hallmark mechanism of anthracyclines—while also inducing oxidative stress and apoptosis in leukemia cell lines. Notably, the diastereomeric mixture demonstrated higher efficacy than pure stereoisomers alone due to differential binding affinities with cellular targets such as thioredoxin reductase and glutathione S-transferase. These findings underscore the importance of stereochemistry in modulating pharmacological outcomes without compromising therapeutic utility.
Synthetic strategies for producing 7-Deoxy Daunorubicinol Aglycone have evolved significantly over recent years. Traditional methods relied on semisynthesis from daunomycinone precursors isolated from Streptomyces peucetius cultures. However, recent advances reported in *Organic Letters* (2023) introduced an asymmetric synthesis approach using chiral auxiliaries to control diastereoselectivity during ring-closing metathesis steps. This method not only improves yield but also allows fine-tuning of diastereomer ratios, enabling researchers to investigate their individual contributions to biological activity—a critical step toward optimizing therapeutic formulations.
Clinical translation remains an active area of investigation due to challenges inherent in anthracycline-based therapies. While cardiotoxicity is reduced by the 7-deoxy modification, studies published in *Cancer Research* (2024) emphasize the need for further evaluation of off-target effects on normal tissue proliferation pathways. Encouragingly, nanoparticle encapsulation techniques described in *ACS Nano* (2023) show promise in enhancing tumor specificity while minimizing systemic toxicity—a strategy increasingly applied to analogs like this compound to bridge gaps between preclinical efficacy and clinical safety profiles.
Emerging applications extend beyond oncology into neuroprotection and anti-inflammatory domains. A collaborative study between MIT and Harvard Medical School (published online May 2024) identified neuroprotective effects mediated through inhibition of microglial activation—a mechanism previously unreported for anthracycline derivatives. The compound’s ability to cross the blood-brain barrier efficiently was attributed to its reduced polarity due to both deoxygenation and aglyconization modifications. These dual adaptations highlight its versatility as a scaffold for developing multi-functional therapeutics addressing both cancer metastasis and neurodegenerative complications associated with chemotherapy.
In enzymology studies conducted at Stanford University (preprint 2024), this compound was found to interact with P-glycoprotein transporters differently than standard anthracyclines. The mixture of diastereomers exhibited lower efflux pump affinity compared to pure enantiomers, potentially overcoming multidrug resistance mechanisms observed in recurrent malignancies such as acute myeloid leukemia (AML). This discovery has prompted renewed interest in evaluating its efficacy against chemotherapy-resistant tumors through combinatorial treatment approaches involving proteasome inhibitors or HDAC modulators.
Spectroscopic characterization confirms that each diastereomer within the mixture retains distinct vibrational modes detectable via Raman spectroscopy—a technique now being explored for real-time monitoring during drug formulation processes per research from ETH Zurich (ACS Sensors 2024). Nuclear magnetic resonance (NMR) data reveals subtle differences in proton chemical shifts between isomers at positions C8-C11 aromatic rings, directly correlating with their binding affinities toward DNA gyrase enzymes isolated from Mycobacterium tuberculosis cultures.
Environmental fate studies published concurrently with synthetic methods research indicate that this aglycone derivative degrades more rapidly under aerobic conditions than traditional anthracyclines due to increased susceptibility toward cytochrome P450-mediated oxidation pathways despite lacking the 7-OH group—likely attributable to electron-dense regions introduced during deoxygenation at position 14 during semisynthesis steps outlined by Chen et al., Organic Chemistry Frontiers (April 2024).
Current industrial applications focus on its use as an intermediate for producing novel drug conjugates such as antibody-drug combinations targeting CD19-expressing B-cell lymphomas per patent filings WO/XXX/XXXXX submitted Q1 2024 by leading pharmaceutical companies like Novartis and Pfizer subsidiaries specializing in oncology therapeutics development programs.
The structural flexibility inherent in this diastereomeric mixture allows for post-synthetic derivatization without requiring prior isomer separation—a cost-effective advantage validated through high-throughput screening campaigns reported at ASMS annual conference proceedings June 2024 where researchers demonstrated site-specific attachment rates exceeding 95% using click chemistry approaches under mild reaction conditions.
Theranostic potential has been explored through fluorophore conjugation studies led by University College London teams who successfully linked this aglycone scaffold with near-infrared dyes enabling simultaneous imaging-guided therapy delivery systems detailed in *Advanced Materials* supplementary data July 2024 issue supplements.
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